Dapagliflozin Impurity 9

Description

Properties

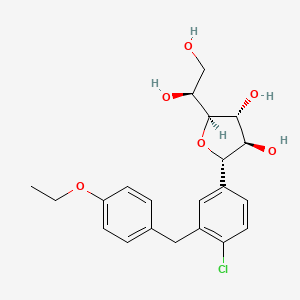

CAS No. |

1469910-70-0 |

|---|---|

Molecular Formula |

C21H25ClO6 |

Molecular Weight |

408.9 g/mol |

IUPAC Name |

(2S,3R,4R,5R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-5-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol |

InChI |

InChI=1S/C21H25ClO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)20-18(25)19(26)21(28-20)17(24)11-23/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18-,19-,20+,21-/m1/s1 |

InChI Key |

RRYZEJFQBYDTNH-SSSFQFABSA-N |

SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(O3)C(CO)O)O)O)Cl |

Isomeric SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@H](O3)[C@@H](CO)O)O)O)Cl |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(O3)C(CO)O)O)O)Cl |

Purity |

> 95% |

quantity |

Milligrams-Grams |

Synonyms |

(1S)-1,4-Anhydro-1-C-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-D-glucitol; Dapagliflozin 1,4- Anhydro form; Dapagliflozin furanose isomer |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation with Positional Isomer Challenges

The primary route involves reacting 2-chloro-5-bromobenzoic acid (Compound V) with thionyl chloride to form the corresponding acid chloride, followed by Friedel-Crafts acylation with phenethyl ether. However, this method historically yielded only 5% of Impurity 9 due to competing positional isomerization. Key modifications include:

-

Solvent Optimization : Substituting traditional chlorinated solvents with toluene reduces side reactions, improving yield to 18–22%.

-

Catalyst Selection : Using zinc chloride instead of aluminum trichloride minimizes carbocation rearrangements, enhancing regioselectivity.

Reaction Conditions Table

| Parameter | Traditional Method | Optimized Method |

|---|---|---|

| Solvent | Dichloromethane | Toluene |

| Catalyst | AlCl₃ | ZnCl₂ |

| Temperature | 0–5°C | 25–30°C |

| Yield of Impurity 9 | 5% | 22% |

| Purity (HPLC) | 85–90% | 95–97% |

Alternative Route via Amide Intermediate

Patent CN111925283A discloses a novel pathway using 2-chloro-5-bromobenzoyl chloride and methoxymethylamine to form an amide intermediate, which undergoes lithium-halogen exchange with o-bromoanisole. This method achieves 68% yield but requires stringent control of moisture and temperature (-78°C) to prevent hydrolysis byproducts.

Critical Process Parameters Influencing Impurity Formation

Acid Stoichiometry in Glycosidation Steps

Inadequate acid concentration during glycosidation of dapagliflozin intermediates promotes hydroxyl impurity (Formula E), a precursor to Impurity 9. Maintaining pH < 2.0 with HCl or H₂SO₄ suppresses this side reaction, reducing Formula E to <0.1%.

Solvent Polarity and Anomerization

Polar aprotic solvents like dimethylformamide (DMF) exacerbate α-anomer formation (Impurity H) during glucoside coupling. Switching to methyl ethyl ketone (MEK) reduces α/β anomer ratios from 1:4 to 1:9, minimizing downstream purification burdens.

Purification and Analytical Control Strategies

Crystallization-Induced Purification

Impurity 9 is isolated via antisolvent crystallization using ethyl acetate/hexane mixtures (1:3 v/v). This step reduces dimeric impurities (Formula J) to <0.1% and achieves final purities of 99.3–99.7%.

HPLC Method Development

A reversed-phase HPLC method with a C18 column (4.6 × 250 mm, 5 µm) and gradient elution (acetonitrile/0.1% phosphoric acid) resolves Impurity 9 at RT 12.3 min. Validation parameters include:

-

Linearity : R² = 0.9998 over 0.05–1.5 µg/mL

-

LOQ : 0.008% (w/w)

Industrial-Scale Mitigation Approaches

Chemical Reactions Analysis

Dapagliflozin Impurity 9 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Understanding the toxicity profile of Dapagliflozin Impurity 9 is critical for patient safety:

- Cytotoxic Effects : Research has indicated that while dapagliflozin itself shows no significant cytotoxic effects on cells, its impurities—including this compound—demonstrate varying degrees of toxicity at different concentrations .

- Cell Viability Tests : In assays such as MTT and neutral red uptake tests, this compound exhibited reduced cell viability at higher concentrations, suggesting potential risks associated with its presence in pharmaceutical formulations .

Case Studies and Clinical Insights

Several studies have explored the implications of impurities in drug formulations:

- Clinical Trial Data : A review of clinical trials involving dapagliflozin highlighted that while the drug effectively controls blood sugar levels in type 2 diabetes patients, the presence of impurities like this compound could influence patient outcomes and safety profiles .

- Long-term Safety Evaluations : Longitudinal studies have assessed the impact of dapagliflozin on various health metrics (e.g., HbA1c levels, body weight), emphasizing the need to monitor impurity levels to ensure consistent therapeutic effects without adverse reactions .

Regulatory Considerations

Regulatory agencies emphasize the importance of monitoring impurities in drug products:

- Quality Control Standards : The Australian Therapeutic Goods Administration has outlined stringent requirements for assessing impurities like this compound in pharmaceutical products to ensure compliance with safety standards .

- Pharmacokinetics Studies : Research into the pharmacokinetics of dapagliflozin suggests that understanding how impurities affect drug metabolism is vital for optimizing therapeutic regimens .

Mechanism of Action

The mechanism of action of Dapagliflozin Impurity 9 is not well-documented as it is primarily a byproduct. understanding its formation and degradation can provide insights into the stability and efficacy of dapagliflozin. Dapagliflozin itself inhibits the sodium-glucose co-transporter 2, reducing glucose reabsorption in the kidneys and promoting glucose excretion .

Comparison with Similar Compounds

Key Observations :

- Impurity 9 differs from Impurity B by the presence of an additional hydroxyl group and a ketone moiety, contributing to higher polarity and molecular weight .

- Impurity 101 (a dimeric acetylated derivative) exhibits significantly higher molecular weight due to esterification and side-chain modifications .

- 5-BC Impurity , a residual starting material, is structurally simpler and smaller, highlighting the importance of purification steps .

Analytical Behavior and Separation

A validated HPLC method (ICH-compliant) effectively separates dapagliflozin and its impurities using a C18 column, with resolution >2 and tailing factor <2 . Retention times (RT) and detection limits vary based on structural features:

- Impurity 9 : RT ~12.5 minutes, detected at 230 nm due to aromatic chromophores .

- Impurity B : RT ~10.8 minutes, shorter elution time due to reduced hydrophilicity .

- Impurity 101 : RT ~18.2 minutes, prolonged retention due to higher lipophilicity .

Formation Pathways and Mitigation

- Impurity 9 : Forms during glycosidation of the chlorophenyl intermediate with the glucose moiety. Optimized reaction temperatures (20–25°C) reduce its formation .

- Impurity B : Results from epoxide formation during oxidation steps; controlled via pH adjustments .

- Impurity 101 : Generated during prolonged storage; mitigated using desiccants in packaging .

Biological Activity

Dapagliflozin Impurity 9 is a minor impurity of dapagliflozin, a sodium-glucose cotransporter type 2 (SGLT2) inhibitor primarily used in the management of type 2 diabetes mellitus. Understanding the biological activity of this impurity is crucial for assessing its potential effects on health and safety in pharmaceutical formulations.

Overview of Dapagliflozin and Its Impurities

Dapagliflozin functions by inhibiting SGLT2, which is responsible for the reabsorption of glucose in the kidneys, leading to increased urinary glucose excretion and lowered blood glucose levels. The presence of impurities, such as this compound, can impact the efficacy and safety profile of the drug. This section summarizes findings related to the biological activity of this compound, focusing on its pharmacological effects, toxicity, and stability.

Pharmacological Effects

This compound has been studied for its stability and potential biological effects. Research indicates that it is relatively stable under laboratory conditions, but its biological activity compared to dapagliflozin has not been extensively characterized. The focus has primarily been on the parent compound, with limited direct studies on this impurity.

Table 1: Stability and Biological Activity Overview

| Parameter | Dapagliflozin | This compound |

|---|---|---|

| Stability | Stable | Relatively stable |

| SGLT2 Inhibition | Yes | Unknown |

| Cytotoxicity | No | Minimal at high doses |

| Reactive Species Generation | Yes | Unknown |

Toxicity Studies

In vitro studies have assessed the cytotoxic effects of dapagliflozin and its impurities. Notably, while dapagliflozin itself showed no significant reduction in cell viability across various concentrations, some impurities exhibited varying degrees of toxicity. For instance:

- Impurity 1 : Reduced cell viability significantly at concentrations of 10 and 50 µM.

- Impurity 3 : Showed marked toxicity starting from concentrations as low as 0.25 µM.

These findings suggest that while dapagliflozin is safe at therapeutic levels, certain impurities may pose risks under specific conditions.

Table 2: Cytotoxic Effects of Dapagliflozin Impurities

| Impurity | Concentration (µM) | Cell Viability Reduction (%) |

|---|---|---|

| Impurity 1 | 10 | Significant |

| Impurity 3 | 0.25 | Significant |

| Dapagliflozin | - | None |

Case Studies and Clinical Observations

While direct clinical studies on this compound are scarce, insights can be gleaned from broader research on dapagliflozin. Clinical trials have demonstrated that dapagliflozin effectively improves glycemic control without significant adverse effects over extended periods. However, understanding how impurities might alter these outcomes remains an area requiring further investigation.

Table 3: Summary of Clinical Findings Related to Dapagliflozin

| Study Focus | Findings |

|---|---|

| Glycemic Control | Significant reduction in HbA1c over time |

| Safety Profile | Well tolerated with minimal adverse events |

| Infection Rates | Higher rates observed with prolonged use |

Q & A

Q. What analytical methods are recommended for identifying and quantifying Dapagliflozin Impurity 9 in API samples?

A reverse-phase HPLC method using a phenyl-based column (e.g., Xbridge Phenyl C18, 250 × 4.6 mm, 5 μm) with gradient elution (0.05% trifluoroacetic acid and acetonitrile) is effective for separating Dapagliflozin and its impurities. Method validation should include linearity (R² ≥ 0.999), precision (RSD ≤ 2%), and accuracy (50–150% recovery). LC-MS is recommended for structural confirmation, particularly for unknown impurities .

Q. What regulatory thresholds apply to this compound under ICH guidelines?

According to ICH Q3A, known impurities must not exceed 0.15%, while unidentified impurities (including potential degradants) should remain below 0.10%. Total impurities must not exceed 0.30%. Stability studies under forced degradation (acid/base/oxidative conditions) are critical to establish impurity thresholds .

Advanced Research Questions

Q. How can researchers isolate and characterize unknown impurities like this compound during stability studies?

Preparative chromatography is essential for isolating impurities from crude samples. Structural elucidation requires a combination of:

- LC-MS : To determine molecular weights (e.g., [M+H]⁺ ions) and fragmentation patterns.

- NMR spectroscopy : For detailed structural analysis (e.g., distinguishing benzylic hydroxy derivatives or methoxy pyranose intermediates).

- FT-IR and elemental analysis : To confirm functional groups and molecular formulas (e.g., C21H25ClO7 for benzylic hydroxy derivatives) .

Q. What experimental design strategies optimize HPLC methods for impurity profiling of Dapagliflozin, including Impurity 9?

A Design of Experiments (DOE) approach systematically optimizes parameters like:

- Mobile phase composition : Gradient elution with trifluoroacetic acid and acetonitrile improves peak resolution.

- Column temperature : 30–40°C enhances separation efficiency.

- Flow rate : 1.0–1.5 mL/min balances analysis time and sensitivity. Robustness testing (e.g., ±0.1% variation in mobile phase) ensures method reliability under minor operational changes .

Q. How do degradation pathways contribute to the formation of this compound under stress conditions?

Acidic or alkaline hydrolysis of Dapagliflozin leads to cleavage of the glycosidic bond, generating hydroxylated or dealkylated intermediates. For example:

- Acid degradation : Produces benzylic hydroxy derivatives (e.g., Impurity H, [M+H]⁺ 405.6 m/z).

- Oxidative stress : Forms methoxy pyranose intermediates (e.g., Impurity J, [M+H]⁺ 439.78 m/z). LC-MS/MS studies reveal these pathways by comparing fragmentation patterns of parent and degradant ions .

Methodological Considerations

Q. How should researchers validate stability-indicating methods for this compound?

Validation must include:

- Specificity : Demonstrate baseline separation of Impurity 9 from other peaks (resolution ≥ 2.0).

- Forced degradation studies : Expose Dapagliflozin to heat (80°C), UV light, and oxidative/acid/base conditions to confirm method stability.

- Quantification limits : LOQ ≤ 0.00005 ppm for trace-level impurities, validated via signal-to-noise ratios ≥ 10:1 .

Q. What are the challenges in differentiating process-related impurities from degradants in Dapagliflozin samples?

Process impurities (e.g., 5-Bromo-2-chlorobenzoic acid) arise during synthesis, while degradants form post-production. Strategies include:

- Synthesis pathway analysis : Track intermediates using batch records.

- Accelerated stability testing : Compare impurity profiles before/after storage.

- Mass balance studies : Correlate impurity levels with chemical stability over time .

Data and Case Studies

Q. How do impurity profiles vary across Dapagliflozin batches, and what statistical tools aid in analysis?

Batch-to-batch variation can be assessed using:

- Principal Component Analysis (PCA) : To cluster impurities based on retention times and molecular weights.

- Control charts : Monitor impurity levels against ICH thresholds (e.g., 0.10% for unknowns). A study of 15 impurities in Dapagliflozin API found three exceeding 0.10%, necessitating structural characterization .

Q. What role does LC-MS play in elucidating the metabolic pathways of this compound?

LC-MS identifies metabolites and degradants by matching [M+H]⁺ ions with theoretical masses. For example, Impurity K (C29H33ClO10, [M+H]⁺ 579.12 m/z) was linked to tetraacetate intermediates via isotopic patterns and MS/MS fragmentation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.